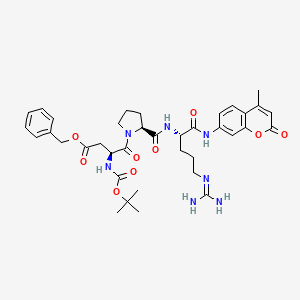
Arabidopyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabidopyl alcohol is a naturally occurring compound found in certain plant species, including Arabidopsis thaliana. These compounds are derived from phenylalanine and are part of the phenylpropanoid pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arabidopyl alcohol is synthesized from the catechol-substituted substrate caffealdehyde. The synthesis involves the hydroxylation of p-coumaraldehyde by the enzyme CYP84A4, a phenylpropanoid hydroxylase . This process produces caffealdehyde, which is then converted to this compound through a series of enzymatic reactions involving ring cleavage dioxygenase .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that the process would involve the large-scale cultivation of Arabidopsis thaliana or other suitable plant species, followed by extraction and purification of the compound. Advances in metabolic engineering and synthetic biology could potentially enhance the yield and efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: Arabidopyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form arabidopic acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield iso-arabidopyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. These reactions often require catalysts such as acids or bases.
Major Products: The major products formed from these reactions include iso-arabidopyl alcohol, arabidopic acid, and iso-arabidopic acid .
Applications De Recherche Scientifique
Arabidopyl alcohol has several scientific research applications across various fields:
Chemistry: It serves as a model compound for studying the phenylpropanoid pathway and the biosynthesis of related compounds.
Biology: this compound is used to investigate the metabolic processes in plants, particularly in Arabidopsis thaliana.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique chemical properties make it a valuable component in the development of new materials and products
Mécanisme D'action
The mechanism of action of arabidopyl alcohol involves its interaction with specific enzymes and molecular targets within the phenylpropanoid pathway. The compound is synthesized through the hydroxylation of p-coumaraldehyde by CYP84A4, followed by further enzymatic reactions . These processes are crucial for the production of various phenylpropanoid-derived compounds, which play essential roles in plant metabolism and defense .
Comparaison Avec Des Composés Similaires
Iso-arabidopyl alcohol: A structural isomer of arabidopyl alcohol with similar chemical properties.
Arabidopic acid: An oxidized form of this compound.
Iso-arabidopic acid: An isomer of arabidopic acid with distinct chemical characteristics.
Propriétés
Formule moléculaire |
C9H8O5 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+ |
Clé InChI |
JZWUYCGDMCRRTE-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(OC1=O)C(=O)O)/C=C/CO |
SMILES canonique |
C1=C(C=C(OC1=O)C(=O)O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


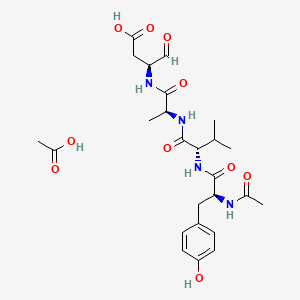
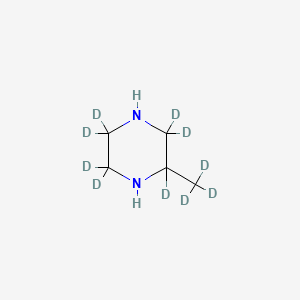
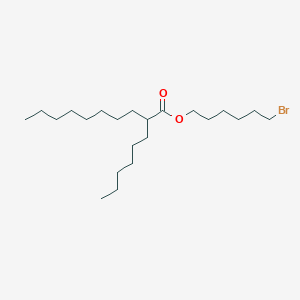
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)

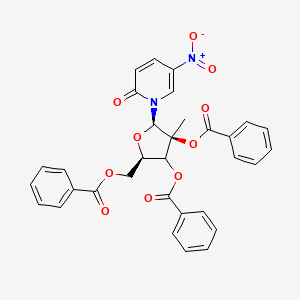
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)



